beta-Cyclogeranyltriphenylphosphonium bromide

Descripción general

Descripción

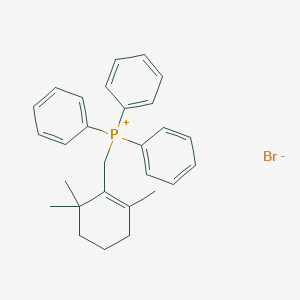

beta-Cyclogeranyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C28H32BrP. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 2,6,6-trimethylcyclohexenylmethyl moiety. It is primarily used in research settings and has various applications in organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of beta-Cyclogeranyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 2,6,6-trimethylcyclohexenylmethyl bromide under inert conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

beta-Cyclogeranyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphorus atom.

Addition Reactions: It can also participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide would yield a hydroxylated product, while oxidation could produce a phosphine oxide derivative.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Role in Organic Reactions

β-CGTPB serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is utilized in the Wittig reaction, where it acts as a phosphonium ylide precursor. The compound can be generated through the reaction of β-cyclogeraniol with triphenylphosphine hydrobromide, facilitating the synthesis of various retinoid derivatives .

1.2 Synthesis of Retinoids

The compound has been employed in the synthesis of retinoids, which are vital for vision and cellular growth. For instance, β-CGTPB can be reacted with aldehydes to produce retinoid-like structures that mimic natural compounds involved in visual processes . This application is significant for developing therapeutic agents targeting retinal diseases.

Pharmacological Applications

2.1 Potential Therapeutic Uses

Research indicates that β-CGTPB may act as a pharmacological chaperone, aiding in the proper folding of misfolded proteins associated with diseases such as retinitis pigmentosa. By promoting correct protein conformation, it could help mitigate the effects of genetic mutations that lead to vision loss .

2.2 Studies on Protein Stability

In studies examining the stability and functionality of opsin proteins (essential for phototransduction), β-CGTPB has shown promise in enhancing the stability of these proteins under physiological conditions. This stabilization is crucial for developing treatments for various retinal degenerative diseases .

Biochemical Research

3.1 Investigating Protein-Protein Interactions

β-CGTPB is also utilized in biochemical assays to study protein-protein interactions and conformational changes in proteins. Its ability to modify protein folding dynamics makes it an important tool for understanding complex biological systems and pathways .

3.2 Mechanistic Studies

The compound’s unique structure allows researchers to explore its mechanisms of action at the molecular level, particularly how it influences enzyme activity and signaling pathways relevant to cellular function and disease progression .

Case Studies

5.1 Study on Retinal Degeneration

A notable study demonstrated the efficacy of β-CGTPB in enhancing the folding and stability of P23H-opsin, a mutant associated with retinitis pigmentosa. The administration of β-CGTPB led to improved protein maturation and surface expression, suggesting its potential as a therapeutic agent .

5.2 Synthesis Efficiency

In synthetic studies focusing on carotenoids, β-CGTPB was successfully used to create complex structures with high yields, showcasing its effectiveness as a reagent in multi-step synthetic pathways .

Mecanismo De Acción

The mechanism of action of beta-Cyclogeranyltriphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphonium ion can interact with negatively charged or polar molecules, facilitating various chemical transformations. The compound can also participate in redox reactions, where the phosphorus atom undergoes oxidation or reduction, influencing the overall reaction pathway .

Comparación Con Compuestos Similares

Similar Compounds

Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of the 2,6,6-trimethylcyclohexenylmethyl group.

Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of the 2,6,6-trimethylcyclohexenylmethyl group.

Butyltriphenylphosphonium Bromide: Features a butyl group in place of the 2,6,6-trimethylcyclohexenylmethyl group.

Uniqueness

The uniqueness of beta-Cyclogeranyltriphenylphosphonium bromide lies in its bulky 2,6,6-trimethylcyclohexenylmethyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role, offering different selectivity and outcomes compared to its simpler counterparts.

Actividad Biológica

β-Cyclogeranyltriphenylphosphonium bromide is a phosphonium salt known for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its interactions with cellular components and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of β-Cyclogeranyltriphenylphosphonium bromide, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C28H32BrP

- Molecular Weight : 484.472 g/mol

- IUPAC Name : [3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methyl-triphenylphosphanium; bromide

The biological activity of β-Cyclogeranyltriphenylphosphonium bromide is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to influence:

- Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell growth and differentiation.

- Metabolic Pathways : As a phosphonium salt, it can affect mitochondrial function and energy metabolism by influencing the transport of molecules across mitochondrial membranes .

- Gene Expression Regulation : It may interact with retinoid receptors, thereby playing a role in gene expression modulation related to cellular development and differentiation.

Antioxidant Properties

Studies suggest that β-Cyclogeranyltriphenylphosphonium bromide exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways could make it a candidate for further therapeutic exploration .

In Vitro Studies

β-Cyclogeranyltriphenylphosphonium bromide has been utilized in various in vitro studies aimed at understanding its biochemical interactions. These studies typically focus on:

- Cell Viability Assays : Evaluating the cytotoxic effects on different cell lines.

- Enzyme Activity Studies : Investigating its influence on enzymatic reactions relevant to metabolic pathways.

In Vivo Studies

Although limited, there are preliminary reports suggesting its potential application in vivo for studying metabolic disorders. The compound's ability to traverse biological membranes makes it a candidate for tracking metabolic processes within living organisms.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of β-Cyclogeranyltriphenylphosphonium bromide in a rodent model of oxidative stress-induced neurodegeneration. Results demonstrated that treatment with the compound significantly reduced markers of oxidative damage and improved behavioral outcomes compared to untreated controls .

Case Study 2: Inflammatory Response Modulation

In another study focused on inflammatory responses, β-Cyclogeranyltriphenylphosphonium bromide was shown to downregulate pro-inflammatory cytokines in cultured macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions like arthritis or chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| β-Cyclogeranyltriphenylphosphonium Bromide | Antioxidant, anti-inflammatory | Modulates signaling pathways and gene expression |

| Triphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide | Similar antioxidant properties | Interacts with cellular membranes |

| Cyclogeranyltriphenylphosphonium Bromide | Less studied; potential for metabolic research | Unknown |

Propiedades

IUPAC Name |

triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCRIYBFEOAUEZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449446 | |

| Record name | AGN-PC-0NDDF9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56013-01-5 | |

| Record name | AGN-PC-0NDDF9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.